Methyl 4-tert-butylcyclohexane-1-carboxylate
Description
Contextualization of Cyclohexane (B81311) Derivatives in Organic Chemistry Research
Unlike planar aromatic rings, the cyclohexane ring adopts a puckered, three-dimensional structure to minimize angular and torsional strain, with the "chair" conformation being the most stable arrangement. wikipedia.orglscollege.ac.in In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). These two positions are not energetically equivalent. A dynamic process known as ring inversion or "chair-flipping" allows for the interconversion between two chair conformations, causing axial substituents to become equatorial and vice versa.
For monosubstituted cyclohexanes, a conformational equilibrium exists, which almost invariably favors the conformer where the substituent occupies the more spacious equatorial position. This preference is due to the avoidance of steric strain that arises from unfavorable 1,3-diaxial interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. pharmacy180.com The study of disubstituted and polysubstituted cyclohexanes allows for a deeper understanding of these steric and electronic effects, forming a foundational element of stereochemistry.
Methyl 4-tert-butylcyclohexane-1-carboxylate is a particularly significant compound in the field of conformational analysis. Its importance stems from the presence of the bulky tert-butyl group. Due to its substantial steric requirement, the tert-butyl group has an overwhelming preference for the equatorial position, with a conformational free energy difference (A-value) of more than 4.5 kcal/mol. pharmacy180.commsu.eduwikipedia.org This energy penalty for placing a tert-butyl group in an axial position is so high that it effectively "locks" the cyclohexane ring into a single, fixed chair conformation.
This conformational locking makes the two diastereomers of this compound—cis and trans—ideal model systems for studying the properties of axial versus equatorial functional groups.
In the trans isomer, both the tert-butyl group and the methyl carboxylate group are equatorial (e,e).
In the cis isomer, the tert-butyl group is equatorial while the methyl carboxylate group is forced into the axial position (e,a).
Because the ring is conformationally rigid, these isomers allow for the direct comparison of the chemical and physical properties of an axial ester group (cis isomer) and an equatorial ester group (trans isomer) without the complication of a conformational equilibrium. This has enabled researchers to quantify the impact of stereochemistry on reactivity, such as in hydrolysis (saponification) and esterification reactions, and on spectroscopic properties. The trans isomer, with its equatorial ester group, is thermodynamically more stable than the cis isomer.
Interactive Table 1: Thermodynamic Data for this compound Isomers
This table presents key thermodynamic values that quantify the stability difference between the cis (axial ester) and trans (equatorial ester) isomers.
| Parameter | Description | Value | Significance |
| ΔH°isomerization | The standard enthalpy change for the isomerization of the cis isomer to the trans isomer. nist.gov | -4.7 ± 0.2 kJ/mol | The negative value indicates that the conversion from the axial ester (cis) to the equatorial ester (trans) is an exothermic process, confirming the greater stability of the trans isomer. |
| A-value (–ΔG°) | The conformational energy preference for the methyl carboxylate (-CO2Me) group to be in the equatorial position over the axial position. msu.edu | ~1.27 kcal/mol | This value represents the Gibbs free energy difference between the two chair conformations of a monosubstituted cyclohexane with a methyl carboxylate group, directly corresponding to the energy difference between the cis and trans isomers in this locked system. |
Interactive Table 2: Characteristic NMR Chemical Shifts for Distinguishing cis and trans 4-tert-butylcyclohexyl Derivatives
The principles of NMR spectroscopy are highly sensitive to the stereochemical environment of nuclei. In conformationally locked 4-tert-butylcyclohexyl systems, the proton on the carbon bearing the substituent (C1-H) exhibits a distinct and predictable chemical shift and multiplicity depending on whether it is axial or equatorial. While specific data for the title ester is consolidated from general principles, the data for the analogous alcohol is illustrative. chegg.com
| Isomer | Substituent Position | C1-H Position | Expected ¹H NMR Signal for C1-H |
| trans | Equatorial | Axial | Appears at a relatively upfield (lower ppm) position. Exhibits a broad multiplet or triplet of triplets due to two large trans-diaxial couplings to adjacent axial protons. |
| cis | Axial | Equatorial | Appears at a relatively downfield (higher ppm) position. Exhibits a narrow multiplet due to smaller axial-equatorial and equatorial-equatorial couplings. |
The understanding of cyclohexane's three-dimensional structure evolved over several decades, culminating in the robust field of conformational analysis.
Hermann Sachse (1890): First proposed that the cyclohexane ring is not planar, but can exist in two strain-free forms: the "symmetrical" (chair) and "unsymmetrical" (boat) conformations. He also recognized the existence of two different positions for hydrogen atoms, which we now term axial and equatorial. His ideas, expressed in mathematical terms, were largely overlooked by the chemistry community of his time. wikipedia.orglscollege.ac.in
Ernst Mohr (1918): Provided the first experimental support for Sachse's theory. By interpreting the crystal structure of diamond, which contains interconnected chair-form cyclohexane rings, he validated the concept of a puckered, non-planar structure. wikipedia.orglscollege.ac.in
Derek Barton and Odd Hassel (1950s-1960s): The true significance of conformational analysis was established through the pioneering work of Derek Barton and Odd Hassel, for which they shared the Nobel Prize in Chemistry in 1969. wikipedia.org Hassel's electron diffraction studies provided precise geometric parameters for the chair conformation. Barton, in a seminal 1950 paper, was the first to correlate the chemical reactivity of a substituent with its conformational position (axial or equatorial), demonstrating that stereochemistry governs chemical behavior. nobelprize.org
S. Winstein and N. J. Holness (1955): Their work was pivotal in developing a quantitative understanding of conformational effects. They introduced the use of 4-tert-butylcyclohexyl derivatives as conformationally "anancomeric" (fixed) systems. epa.govacs.org By studying the reaction rates of cis (axial) and trans (equatorial) 4-tert-butylcyclohexanol (B146172) and its derivatives, they were able to quantify the reactivity differences between axial and equatorial groups and determine the conformational preferences (A-values) for various substituents. epa.gov This methodology established the foundation for using molecules like this compound as benchmark systems for physical organic chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-tert-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJSSYBIZVGKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199677 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17177-75-2 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 Tert Butylcyclohexane 1 Carboxylate and Its Analogues
Elaboration of Esterification Techniques for Methyl 4-tert-butylcyclohexane-1-carboxylate Synthesis
Acid-Catalyzed Esterification Processes for this compound
The acid-catalyzed esterification, or Fischer esterification, of cis- and trans-4-tert-butylcyclohexanecarboxylic acid with methanol (B129727) is a well-established equilibrium process. rsc.orgmasterorganicchemistry.com This reaction typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comorganic-chemistry.org This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.com
The kinetics of this reaction have been studied, revealing differences in the reaction rates between the cis and trans isomers of the starting carboxylic acid. rsc.org The rate coefficient for the esterification of trans-4-t-butylcyclohexanecarboxylic acid is found to be slightly different from that of the cis-isomer, which is attributed to the steric environment around the carboxyl group in each conformation. rsc.org To drive the equilibrium towards the product side and maximize the yield of this compound, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com
Continuous Flow Synthesis Adaptations for this compound
Continuous flow chemistry offers a modern alternative to traditional batch processing for esterification, providing benefits such as improved heat transfer, enhanced safety for exothermic reactions, and potential for scalability. umontreal.carsc.org While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles can be readily adapted from established flow syntheses of other carboxylate esters. rsc.org
In a hypothetical flow setup, a solution of 4-tert-butylcyclohexanecarboxylic acid and a suitable acid catalyst in methanol would be continuously pumped through a heated microreactor or packed-bed reactor. The high surface-area-to-volume ratio in such reactors allows for precise temperature control and rapid mixing, accelerating the reaction rate. umontreal.ca The residence time within the reactor can be finely tuned to optimize conversion to the desired ester. The exiting stream, containing this compound, methanol, water, and the catalyst, would then be collected for continuous downstream purification. This method is particularly advantageous for managing the exothermicity of the reaction and enabling safer, more efficient large-scale production. researchgate.net
Stereoselective Synthesis of this compound Isomers
Achieving control over the cis/trans stereochemistry is a critical aspect of synthesizing substituted cyclohexanes like this compound. Stereoselectivity is typically achieved through the hydrogenation of an unsaturated precursor, such as Methyl 4-tert-butylbenzoate or Methyl 4-tert-butylcyclohex-1-enecarboxylate.
Cathodic Hydrogenation for Controlled Stereochemistry of this compound
Cathodic hydrogenation, an electroorganic reaction, provides a method for the stereoselective synthesis of this compound isomers from Methyl 4-tert-butylcyclohex-1-enecarboxylate. rsc.org The reaction is conducted at a mercury cathode in the presence of a proton donor. The stereochemical outcome of the reduction—the ratio of cis to trans isomers in the product—is highly dependent on the reaction conditions, indicating that the process is under kinetic control rather than thermodynamic control. rsc.org
Under conditions of thermodynamic control, the product mixture would be expected to contain approximately 87% of the more stable trans-isomer. rsc.org However, cathodic hydrogenation allows for the manipulation of this ratio by altering parameters such as the proton donor and other reaction conditions. This method demonstrates that by avoiding equilibrium conditions, it is possible to favor the formation of the kinetically preferred product. rsc.org
| Proton Donor | Product Yield (%) | trans-Isomer (%) | cis-Isomer (%) |
|---|---|---|---|
| Phenol | 80 | 70 | 30 |
| Acetic Acid | 75 | 65 | 35 |
Homogeneous Catalytic Hydrogenation in this compound Synthesis
Homogeneous catalytic hydrogenation offers another powerful route for the stereoselective synthesis of this compound. rsc.org This technique employs soluble transition metal complexes as catalysts. For instance, the hydrogenation of Methyl 4-tert-butylcyclohex-1-enecarboxylate in the presence of tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) yields the product with high stereoselectivity. rsc.org
This method has been shown to produce a high percentage of the trans-isomer, with reported values ranging from 84% to 91%. rsc.org Another homogeneous catalyst system, based on chloroplatinic acid, has been reported to yield up to 95% of the trans product, which approaches the thermodynamic equilibrium mixture. rsc.org This high trans selectivity suggests that some homogeneous catalytic systems may operate under or near thermodynamic control. rsc.org
| Catalyst | Precursor | trans-Product (%) | Overall Yield (%) |
|---|---|---|---|
| Tris(triphenylphosphine)rhodium chloride | Methyl 4-tert-butylcyclohex-1-enecarboxylate | 84-91 | 56-81 |
| Chloroplatinic acid based catalyst | 4-tert-butyl-1-methylcyclohexene | 95 | Not specified |
Derivatization Strategies and Functional Group Interconversions of this compound
This compound can serve as a starting material for the synthesis of other 4-tert-butylcyclohexane derivatives through various functional group interconversions. The primary site for these transformations is the methyl ester group.
Standard hydrolysis of the ester, under either acidic or basic conditions, will revert the compound back to the corresponding 4-tert-butylcyclohexanecarboxylic acid. This carboxylic acid is a versatile intermediate. For example, it can be converted to an acyl chloride, which can then react with amines to form amides.
Another common transformation is the reduction of the ester group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to the primary alcohol, (4-tert-butylcyclohexyl)methanol. This alcohol can then undergo further reactions typical of primary alcohols, such as oxidation to the corresponding aldehyde or conversion to alkyl halides.
While direct derivatization examples for this specific molecule are sparse in the literature, the principles can be inferred from similar structures. For instance, synthetic routes to trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid often start from a 4-oxocyclohexane carboxylate, involving reductive amination and subsequent protection and hydrolysis steps. google.com This illustrates how the carboxylate functionality on the cyclohexane (B81311) ring can be retained while other functional groups are introduced and manipulated, a strategy that could be applied starting from this compound after its initial conversion to other reactive intermediates.
Reduction Reactions of the Ester Moiety in this compound
The ester group in this compound is amenable to reduction by various hydride reagents, leading to the corresponding primary alcohol, (4-tert-butylcyclohexyl)methanol. The stereochemistry of this product is of significant interest and is largely dictated by the steric hindrance imposed by the tert-butyl group and the nature of the reducing agent.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. chemistrysteps.com The reduction of this compound with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
The stereochemical outcome of this reduction is influenced by the conformational preference of the cyclohexane ring. The large tert-butyl group predominantly occupies the equatorial position to minimize steric strain, which in turn influences the approach of the hydride reagent to the ester group at the C1 position. The reduction of the closely related 4-tert-butylcyclohexanone (B146137) has been extensively studied and provides insights into the stereoselectivity of hydride reductions in this system. Generally, smaller, unhindered reducing agents like LiAlH₄ tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol as the major product. However, in the case of the ester, the initial attack occurs at an sp²-hybridized carbon, and the subsequent reduction of the aldehyde intermediate will determine the final stereochemistry of the resulting alcohol. The reduction of both the cis and trans isomers of the starting ester will lead to a mixture of cis- and trans-(4-tert-butylcyclohexyl)methanol. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.
Table 1: Stereochemical Outcome of LiAlH₄ Reduction of 4-substituted Cyclohexane Derivatives
| Starting Material | Major Product Stereoisomer | Minor Product Stereoisomer | Reference |
| 4-tert-butylcyclohexanone | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | General textbook knowledge |
| Methyl cis-4-tert-butylcyclohexane-1-carboxylate | cis-(4-tert-butylcyclohexyl)methanol | trans-(4-tert-butylcyclohexyl)methanol | Inferred from general principles |
| Methyl trans-4-tert-butylcyclohexane-1-carboxylate | trans-(4-tert-butylcyclohexyl)methanol | cis-(4-tert-butylcyclohexyl)methanol | Inferred from general principles |
Nucleophilic Additions to the Carbonyl of this compound
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.
Grignard reagents (RMgX) are potent nucleophiles that react with esters to produce tertiary alcohols. masterorganicchemistry.com The reaction with this compound proceeds in a two-step manner. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to eliminate the methoxide (B1231860) ion, yielding a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.com
For example, the reaction of this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) would yield 2-(4-tert-butylcyclohexyl)propan-2-ol. The stereochemistry of the final product will depend on the stereochemistry of the starting ester (cis or trans).
Organozinc reagents (R₂Zn), being less reactive than Grignard reagents, often require catalysis for efficient reaction with esters. Their application can offer a higher degree of control and functional group tolerance. While specific examples with this compound are not extensively documented in readily available literature, the principles of their reactivity with esters are well-established.
Table 2: Products of Nucleophilic Addition to this compound
| Reagent | Product |
| 2 eq. CH₃MgBr, then H₃O⁺ | 2-(4-tert-butylcyclohexyl)propan-2-ol |
| 2 eq. PhMgBr, then H₃O⁺ | (4-tert-butylcyclohexyl)diphenylmethanol |
Substitution Reactions on the tert-Butyl Group
Direct substitution reactions on the tert-butyl group of this compound are generally not feasible under standard laboratory conditions. The tert-butyl group consists of a quaternary carbon atom bonded to three methyl groups, all of which are sp³-hybridized. These C-C and C-H bonds are strong and unreactive towards most common substitution reagents. Electrophilic substitution reactions, for instance, typically require an aromatic system and would not occur on the saturated cyclohexane ring or the alkyl tert-butyl group. google.com Similarly, nucleophilic substitution at the quaternary carbon is sterically hindered and electronically unfavorable.
Multi-step Synthetic Routes Utilizing this compound as a Precursor
The 4-tert-butylcyclohexyl moiety is a valuable scaffold in medicinal chemistry and materials science due to its rigid and well-defined conformational properties. This compound and its corresponding carboxylic acid are therefore important starting materials for the synthesis of more complex molecules, including chiral auxiliaries and ligands.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The rigid 4-tert-butylcyclohexane framework can be functionalized to create effective chiral auxiliaries. For instance, the carboxylic acid derived from the hydrolysis of this compound can be coupled with a chiral amine or alcohol to form a chiral amide or ester. This new molecule can then be used to direct stereoselective reactions at other parts of the molecule.
While specific, widely-used chiral auxiliaries derived directly from this compound are not prominently featured in the literature, the underlying principle of using sterically defined cyclohexane derivatives in the design of chiral ligands and auxiliaries is a well-established strategy in asymmetric synthesis. scirp.orgnih.gov For example, derivatives of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, which can be synthesized from related starting materials, are important building blocks for active pharmaceutical ingredients. google.com
Cyclocondensation Reactions Involving Cyclohexane Derivatives
Cyclocondensation reactions are a cornerstone of organic synthesis, providing powerful and efficient pathways for the construction of cyclic structures. These reactions, which involve the joining of two or more molecules to form a ring, are particularly vital for creating substituted cyclohexane rings, the core scaffold of this compound and its analogues. By strategically selecting starting materials, chemists can control the substitution pattern and stereochemistry of the resulting cyclohexane derivative. Key methodologies in this class include the Robinson annulation and the Diels-Alder reaction, which build the six-membered ring through the formation of multiple carbon-carbon bonds in a sequential or concerted manner.
Robinson Annulation
The Robinson annulation, discovered by Robert Robinson in 1935, is a widely used chemical reaction for the formation of a six-membered ring. wikipedia.org It is a robust, two-step process that sequentially combines a Michael addition with an intramolecular aldol (B89426) condensation. pressbooks.pubfiveable.me This method is instrumental in the synthesis of polycyclic compounds like steroids and terpenes, which often contain substituted cyclohexane motifs. fiveable.mejuniperpublishers.com
The reaction typically takes place between a ketone (or a related nucleophilic donor like a β-diketone or β-keto ester) and an α,β-unsaturated ketone, most commonly methyl vinyl ketone. wikipedia.orgpressbooks.pub The process unfolds as follows:
Michael Addition : In the presence of a base, the ketone is deprotonated to form an enolate nucleophile. This enolate then attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, yielding a 1,5-diketone intermediate. pressbooks.pubjk-sci.com
Intramolecular Aldol Condensation : The newly formed 1,5-diketone, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. jk-sci.com This initially produces a cyclic β-hydroxy ketone, which readily dehydrates (often with heat or acid/base catalysis) to afford the final product: a substituted cyclohexenone. jk-sci.com
The versatility of the Robinson annulation allows for the synthesis of complex structures. For instance, the Wieland-Miescher ketone, a key building block for steroid synthesis, is the product of a Robinson annulation between 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone. wikipedia.orgfiveable.me While the classic reaction uses methyl vinyl ketone, which can be prone to polymerization, various other compounds have been developed to serve as equivalents. juniperpublishers.com The reaction can be catalyzed by either an acid or a base, and while it can be performed as a one-pot process, yields are often improved by isolating the initial Michael adduct before proceeding with the aldol cyclization. jk-sci.com
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a substituted cyclohexene (B86901) ring from a conjugated diene and a substituted alkene, known as the dienophile. cerritos.edu As a member of the pericyclic reaction class, it proceeds through a concerted mechanism involving a cyclic transition state of six interacting orbitals and six electrons, which is energetically favorable. cerritos.edu The resulting cyclohexene can be readily converted to a cyclohexane derivative, such as this compound, through subsequent reduction of the double bond.
This reaction is highly valued for its stereospecificity and its ability to create multiple stereocenters in a single step. The synthesis of a target cyclohexane derivative requires the careful selection of the diene and dienophile. For example, to construct a precursor for this compound, one could envision a reaction between a diene substituted with a tert-butyl group and a dienophile such as methyl acrylate.
The efficiency and conditions of the Diels-Alder reaction can be influenced by various factors. The reaction is often facilitated by heat. cerritos.edu In some modern variations, microwave-assisted synthesis has been employed to achieve excellent yields in shorter reaction times, aligning with the principles of green chemistry. researchgate.net
Summary of Cyclocondensation Methodologies
The following table summarizes the key features of the cyclocondensation reactions discussed.
| Reaction Name | Key Reactants | Intermediate/Product Type | Key Features |
| Robinson Annulation | Ketone (or β-dicarbonyl) + α,β-Unsaturated Ketone | 1,5-Diketone intermediate; Cyclohexenone product pressbooks.pubjk-sci.com | Two-step process: Michael addition followed by intramolecular aldol condensation. pressbooks.pub Forms two C-C bonds and a new six-membered ring. wikipedia.org |
| Diels-Alder Reaction | Conjugated Diene + Dienophile (Alkene) | Cyclohexene product cerritos.edu | A [4+2] cycloaddition reaction. nih.gov Concerted, pericyclic mechanism. cerritos.edu Highly stereospecific. |
Stereochemical and Conformational Analysis of Methyl 4 Tert Butylcyclohexane 1 Carboxylate
Fundamental Principles of Cyclohexane (B81311) Conformation and Energetics
Cyclohexane rings are not planar; they adopt puckered conformations to relieve angle strain. The most stable of these is the chair conformation. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as ring flipping, these positions can interconvert.
The presence of a bulky tert-butyl group has a profound impact on the conformational equilibrium of the cyclohexane ring. Due to its significant steric bulk, a tert-butyl group overwhelmingly prefers the equatorial position to minimize steric hindrance. libretexts.orgstudy.com This preference is so strong that it effectively "locks" the cyclohexane ring in a single chair conformation. chemistryschool.net The energy cost of forcing a tert-butyl group into an axial position is substantial, estimated to be around 21-22.8 kJ/mol. libretexts.orgwikipedia.org
The primary reason for the equatorial preference of the tert-butyl group is the avoidance of 1,3-diaxial interactions. fiveable.me When a substituent is in an axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). wikipedia.orgfiveable.me These unfavorable interactions significantly increase the potential energy and decrease the stability of the molecule. fiveable.me The steric strain associated with a single hydrogen and a tert-butyl group in a 1,3-diaxial relationship is approximately 11.4 kJ/mol. libretexts.org Given that there are two such interactions, the total destabilization is considerable. Placing the bulky tert-butyl group in the equatorial position eliminates these severe steric clashes, leading to a much more stable conformation.
Influence of the tert-Butyl Group on Cyclohexane Chair Conformation Stability
Isomeric Studies of Methyl 4-tert-butylcyclohexane-1-carboxylate
The presence of two substituents on the cyclohexane ring, the tert-butyl group at C4 and the methoxycarbonyl group at C1, gives rise to stereoisomerism.
This compound can exist as two diastereomers: cis and trans. In the cis isomer, both the tert-butyl and the methoxycarbonyl groups are on the same side of the ring. In the trans isomer, they are on opposite sides. libretexts.org
The stability and reactivity of these isomers are directly linked to their conformational preferences.
Trans Isomer: In the most stable conformation of the trans isomer, both the large tert-butyl group and the methoxycarbonyl group can occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer generally more stable than the cis isomer. reddit.com
Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. libretexts.orglibretexts.org Due to the overwhelming steric demand of the tert-butyl group, it will occupy the equatorial position, forcing the methoxycarbonyl group into the less favorable axial position. study.compearson.com This results in 1,3-diaxial interactions between the axial methoxycarbonyl group and the axial hydrogens, leading to higher energy and reduced stability compared to the di-equatorial trans isomer. reddit.com
The differing accessibility of the functional group in the two isomers can also influence their reactivity. For instance, an axial ester group in the cis isomer might be more sterically hindered to some reactions compared to the equatorial ester group in the trans isomer. reddit.com Conversely, for certain reactions, an axial leaving group is preferred, which could make the cis isomer more reactive. stackexchange.com
The energy difference between the conformers of the cis and trans isomers dictates their relative populations at equilibrium. For the trans isomer, the di-equatorial conformation is so much more stable that it is the overwhelmingly predominant species.
For the cis isomer, the ring flip would place the extremely bulky tert-butyl group in an axial position, which is highly energetically unfavorable. Therefore, the equilibrium for the cis isomer lies almost exclusively toward the conformation with the equatorial tert-butyl group and the axial methoxycarbonyl group. study.com
The relative stabilities and populations can be quantitatively estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.
Table 1: A-Values for Substituents on Cyclohexane
| Substituent | A-Value (kJ/mol) |
|---|---|
| -C(CH₃)₃ | ~21-22.8 |
| -COOCH₃ | ~5.0 |
Data compiled from various sources. libretexts.orgwikipedia.org
By comparing the sums of the A-values for the axial substituents in the different conformations of the cis and trans isomers, the relative stabilities can be predicted. The conformation with the lowest sum of A-values for its axial groups will be the most stable and therefore the most populated at equilibrium.
Conformational Equilibria and Population Analysis
Chair, Boat, and Twist-Boat Conformations
The conformational landscape of this compound is dominated by the chair conformation, which is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. However, other higher-energy conformations, such as the boat and twist-boat, are also important to consider as they can exist in equilibrium or as transition states between chair forms.
The presence of the bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring. Due to severe steric hindrance (1,3-diaxial interactions), the tert-butyl group strongly prefers the equatorial position. This preference is so pronounced that the energy barrier for ring flipping to a conformation with an axial tert-butyl group is prohibitively high.
For trans-methyl 4-tert-butylcyclohexane-1-carboxylate , the most stable conformation is a chair form where both the tert-butyl group and the methoxycarbonyl group are in equatorial positions. This arrangement minimizes steric strain and leads to a highly stable structure.
In the case of cis-methyl 4-tert-butylcyclohexane-1-carboxylate , a standard chair conformation would necessitate one substituent being axial while the other is equatorial. To avoid the significant steric strain of placing the bulky tert-butyl group in an axial position, the ring is likely to adopt a non-chair conformation. Studies on the analogous cis-1,4-di-tert-butylcyclohexane have shown that it predominantly exists in a twist-boat conformation . semanticscholar.orgnih.gov This conformation allows both bulky substituents to occupy positions that minimize steric clashes, which would be unavoidable in a rigid chair form. The boat conformation itself is generally a high-energy transition state between twist-boat forms.
| Conformation | Substituent Positions (cis-isomer) | Relative Stability | Key Features |
| Chair | tert-butyl (eq), methoxycarbonyl (ax) | Less Stable | Significant 1,3-diaxial interactions involving the axial methoxycarbonyl group. |
| Chair | tert-butyl (ax), methoxycarbonyl (eq) | Highly Unstable | Prohibitive steric strain from the axial tert-butyl group. |
| Twist-Boat | Both substituents in pseudo-equatorial/flagpole positions | More Stable | Relieves the severe steric strain present in the cis-chair conformation. semanticscholar.orgnih.gov |
| Boat | - | Transition State | Represents an energy maximum on the pathway of conformational interconversion. |
| Conformation | Substituent Positions (trans-isomer) | Relative Stability | Key Features |
| Chair | tert-butyl (eq), methoxycarbonyl (eq) | Most Stable | Minimizes steric interactions for both substituents. |
| Twist-Boat | - | Less Stable | Significantly higher in energy compared to the diequatorial chair form. |
Enthalpy Differences Between Conformers
The relative stability of different conformers can be quantified by their enthalpy differences. For monosubstituted cyclohexanes, the energy difference between having a substituent in the equatorial versus the axial position is known as the A-value. The tert-butyl group has a very large A-value, estimated to be around 5.0 kcal/mol, reflecting its strong preference for the equatorial position.
For trans-methyl 4-tert-butylcyclohexane-1-carboxylate , the diequatorial chair conformation is overwhelmingly favored. The energy of any other conformation, such as a twist-boat or a chair with an axial substituent (which would require an axial tert-butyl group), is significantly higher.
For cis-methyl 4-tert-butylcyclohexane-1-carboxylate , the situation is more complex. The energy of a chair conformation with an axial methoxycarbonyl group and an equatorial tert-butyl group is higher than the trans-diequatorial isomer due to the 1,3-diaxial interactions of the ester group. However, the twist-boat conformation, which alleviates the steric strain of the cis-1,4-disubstitution, is found to be the most stable conformer for analogous molecules like cis-1,4-di-tert-butylcyclohexane. Low-temperature 13C NMR studies on cis-1,4-di-tert-butylcyclohexane have shown the twist-boat to be the major conformation in equilibrium with the chair form. semanticscholar.orgnih.gov A study on this analogous compound found free-energy barriers of 6.83 and 6.35 kcal/mol for the interconversion of the twist-boat (major) and chair (minor) conformations at -148.1 °C. semanticscholar.orgnih.gov
| Isomer | Conformer 1 | Conformer 2 | Approximate Enthalpy Difference (kcal/mol) | Favored Conformer |
| trans | diequatorial chair | diaxial chair | > 5.0 | diequatorial chair |
| cis | axial-equatorial chair | twist-boat | Data for analogous compounds suggest the twist-boat is lower in energy. semanticscholar.orgnih.gov | twist-boat |
Stereochemical Elucidation Methodologies
The determination of the precise stereochemistry and conformational preferences of molecules like this compound relies heavily on sophisticated analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Configuration
Advanced NMR techniques provide detailed information about the connectivity, stereochemistry, and dynamic processes within a molecule. For substituted cyclohexanes, ¹H and ¹³C NMR are indispensable for determining the axial or equatorial disposition of substituents and for characterizing the conformational equilibrium.
In the case of this compound, the large, conformationally-locking tert-butyl group simplifies the NMR spectra by favoring a single conformation for the trans isomer and a limited set of conformations for the cis isomer. This allows for a more straightforward analysis of chemical shifts and coupling constants to deduce the stereochemical arrangement.
Analysis of Coupling Constants (e.g., ³JHH)
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis in cyclohexane systems.
Large coupling constants (³JHH ≈ 10-13 Hz) are indicative of a diaxial relationship between two protons (dihedral angle of ~180°).
Small coupling constants (³JHH ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles of ~60°).
For trans-methyl 4-tert-butylcyclohexane-1-carboxylate , which exists in a rigid diequatorial chair conformation, the proton at C-1 (attached to the methoxycarbonyl group) is axial. It would therefore exhibit a large diaxial coupling to the two adjacent axial protons on C-2 and C-6, and smaller axial-equatorial couplings to the equatorial protons on C-2 and C-6.
For the cis-isomer , if it were in a chair conformation (with an axial methoxycarbonyl group), the equatorial C-1 proton would show small axial-equatorial and equatorial-equatorial couplings to the protons on C-2 and C-6. In its more likely twist-boat conformation, the coupling constants would reflect the specific dihedral angles present in that geometry, which would differ from those of a classic chair.
| Coupling Type | Dihedral Angle (approx.) | Expected ³JHH (Hz) |
| Axial-Axial | 180° | 10 - 13 |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
Chemical Shift Perturbations in Specifically Deuterated Analogues
The principle involves synthesizing the molecule with deuterium atoms at specific positions. Since deuterium has a different magnetic moment and does not produce a signal in ¹H NMR, its presence simplifies the spectrum by removing the signals of the deuterated protons and collapsing the splitting patterns of neighboring protons.
Furthermore, deuterium can exert small, long-range effects on the chemical shifts of nearby protons, known as isotopic shifts. The magnitude of these shifts can sometimes provide information about the proximity and orientation of the deuterium atom relative to the observed proton, thus offering further insights into the molecule's conformation. For instance, the substitution of a proton with deuterium can lead to a slight upfield shift (to lower ppm) of the resonance of a nearby proton. The magnitude of this shift can be correlated with the spatial distance between the deuterium and the proton, providing another layer of conformational detail.
Mechanistic Investigations of Reactions Involving Methyl 4 Tert Butylcyclohexane 1 Carboxylate
Steric and Electronic Effects on Reaction Pathways
The reactivity of methyl 4-tert-butylcyclohexane-1-carboxylate is significantly influenced by the steric and electronic properties of its constituent groups: the tert-butyl group and the methyl carboxylate moiety. These groups dictate the preferred conformations of the cyclohexane (B81311) ring and modulate the accessibility and electrophilicity of the reaction center.
Influence of the tert-Butyl Group on Reaction Selectivity and Rate
The most profound influence of the 4-tert-butyl group is its powerful conformational locking effect. Due to its large steric bulk, the tert-butyl group overwhelmingly prefers to occupy an equatorial position on the cyclohexane ring to minimize destabilizing 1,3-diaxial interactions. This effectively locks the cyclohexane ring in a specific chair conformation, thereby fixing the axial or equatorial orientation of the substituent at the C-1 position, the methyl carboxylate group.
This conformational rigidity has significant consequences for reaction selectivity and rates. In reactions such as the alkaline hydrolysis of the cis and trans isomers of this compound, the rate of reaction is dependent on the orientation of the ester group. The trans isomer, with the methyl carboxylate group in the more sterically accessible equatorial position, generally reacts faster than the cis isomer, where the ester group is in the more hindered axial position. This is because the transition state for nucleophilic attack at the carbonyl carbon is less sterically hindered for the equatorial ester.
Studies on the acid-catalyzed hydrolysis of these esters have shown that an equatorial methoxycarbonyl group reacts approximately 4.8 times more rapidly than an axial one. rsc.org This difference in reactivity is attributed to the greater steric hindrance experienced by the axial ester group from the syn-axial hydrogen atoms at the C-3 and C-5 positions.
The nature of the solvent can also modulate the effect of the tert-butyl group on reaction rates. In the alkaline hydrolysis of methyl 4-tert-butylcyclohexanecarboxylates, a trans-ester reacts more rapidly than the corresponding cyclohexanecarboxylate (B1212342) without the tert-butyl group in alcoholic solvents. rsc.org Conversely, in dioxane-water mixtures, the opposite trend is observed. rsc.org This highlights the complex interplay between steric effects, solvation of the transition state, and the conformational constraints imposed by the tert-butyl group.
| Isomer | Orientation of Methoxycarbonyl Group | Relative Rate (k_rel) |
|---|---|---|
| trans | Equatorial | 4.8 |
| cis | Axial | 1 |
Mechanistic Role of the Ester Moiety in Reactivity
The methyl carboxylate group is the primary site of reactivity in many reactions involving this compound. Its mechanistic role is dictated by the electronic properties of the carbonyl group and the alkoxy moiety.
The carbonyl carbon of the ester is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. In reactions such as hydrolysis, the reaction is initiated by the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon. youtube.comwikipedia.org
In acid-catalyzed hydrolysis , the reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weakly nucleophilic water molecule. youtube.com This is a reversible process, and the mechanism is the microscopic reverse of Fischer esterification. youtube.comwikipedia.org
In base-catalyzed hydrolysis (saponification) , the strong nucleophile, the hydroxide ion, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This is followed by the elimination of the methoxide (B1231860) ion as a leaving group, which then deprotonates the newly formed carboxylic acid. This reaction is essentially irreversible because the final deprotonation step is highly exergonic. wikipedia.org
The ester moiety can also influence the reactivity of other parts of the molecule. For instance, in reactions involving the cyclohexane ring, the electron-withdrawing nature of the ester group can affect the stability of charged intermediates or transition states at adjacent positions.
Kinetic and Isotopic Labeling Studies for Pathway Elucidation
Kinetic studies and isotopic labeling are powerful tools for elucidating reaction mechanisms. By measuring reaction rates under different conditions and by tracing the fate of isotopes, detailed information about the transition states and intermediates of a reaction can be obtained.
While specific kinetic and isotopic labeling studies exclusively focused on this compound are not extensively reported in the literature, the principles of these methods can be applied to understand its reactions. For example, a primary kinetic isotope effect (KIE) would be expected for a reaction in which a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.orglibretexts.org If, for instance, the hydrolysis of the ester were studied using water labeled with ¹⁸O, the position of the isotope in the products (the carboxylic acid and the alcohol) would reveal whether the acyl-oxygen or the alkyl-oxygen bond of the ester is cleaved. For the vast majority of ester hydrolyses, cleavage of the acyl-oxygen bond is observed.
Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking, can provide information about changes in hybridization at the reaction center. libretexts.org For example, in a nucleophilic addition to the carbonyl group, a change from sp² to sp³ hybridization at the carbonyl carbon would result in a measurable secondary KIE.
Specific Reaction Mechanism Analyses
The combination of the conformationally rigid cyclohexane ring and the reactive ester group in this compound provides a valuable system for studying the stereochemistry and mechanisms of various organic reactions.
Stereochemistry and Mechanism of Nucleophilic Addition Reactions to Unsaturated Precursors
The synthesis of this compound often proceeds through unsaturated precursors, such as methyl 4-tert-butylcyclohexene-1-carboxylate. Nucleophilic addition reactions to these α,β-unsaturated esters are of significant mechanistic interest, particularly with respect to their stereochemistry.
These reactions, often referred to as Michael or conjugate additions, involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The stereochemical outcome of these additions is influenced by the steric hindrance presented by the cyclohexane ring and the substituents. The bulky tert-butyl group, by locking the conformation of the ring, plays a crucial role in directing the incoming nucleophile to the less hindered face of the molecule.
For example, in the addition of diethyl malonate to ethyl 4-tert-butylcyclohexene-1-carboxylate, the stereochemistry of the product is determined by the direction of attack of the diethyl malonate enolate on the double bond. acs.org Similarly, the addition of thiophenol to the same substrate has been studied to understand the stereochemical course of the reaction. acs.org The approach of the nucleophile is generally favored from the equatorial direction to avoid steric interactions with the axial hydrogens of the cyclohexane ring.
Stereochemical Course of Cathodic Hydrogenation Reactions
The cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate to yield this compound provides a fascinating case study in stereochemistry and reaction mechanism. rsc.org This electrochemical reduction proceeds via a smooth 2-electron process in the presence of a proton donor. rsc.org
The stereochemical outcome of this reaction, i.e., the ratio of cis to trans isomers of the product, is highly dependent on the reaction conditions, indicating that the reaction is under kinetic control rather than thermodynamic control. rsc.org Mechanistic studies suggest that the first step is the formation of a radical anion, which is then protonated. The stereoselectivity of this protonation step is a key determinant of the final product ratio.
It is proposed that the initial protonation of the radical anion occurs at the C-1 position with little stereoselectivity. rsc.org The subsequent reduction and protonation steps then lead to the final mixture of cis and trans products. By comparing the product distribution under various conditions with the thermodynamically expected distribution (which can be calculated from conformational free-energy differences), it is possible to dissect the kinetic factors that govern the stereochemical course of the reaction.
| Proton Donor | Solvent | Cathode Potential (V vs. SCE) | trans:cis Ratio |
|---|---|---|---|
| Water | DMF | -2.5 | 2.3 : 1 |
| Phenol | DMF | -2.2 | 1.5 : 1 |
| Acetic Acid | DMF | -2.1 | 1.1 : 1 |
Elimination Reaction Mechanisms (e.g., E2) and Stereochemical Requirements
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton (β-hydrogen) and a leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.comlibretexts.org The mechanism is highly dependent on the stereochemical arrangement of the reacting atoms. For an E2 reaction to proceed efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane and oriented at a 180° dihedral angle to one another. masterorganicchemistry.com
In cyclohexane systems, this stereochemical requirement translates to a rigid trans-diaxial arrangement, where both the leaving group and the β-hydrogen must occupy axial positions on adjacent carbons. libretexts.orgfiveable.meyoutube.com This specific geometric constraint has significant consequences for the reactivity of substituted cyclohexanes, including derivatives of this compound.
The 4-tert-butyl group is a large, sterically demanding substituent that strongly prefers an equatorial position to minimize steric strain (1,3-diaxial interactions). This preference effectively "locks" the conformation of the cyclohexane ring. Consequently, any substituent at the C1 position will have its orientation (axial or equatorial) largely fixed.
Considering a derivative of this compound where the ester group has been converted to a good leaving group (e.g., a halide like bromine or chlorine), the E2 reaction feasibility is dictated by the stereochemistry of the cis and trans isomers.
Cis Isomer: In the cis-isomer, the leaving group at C1 is trans to the tert-butyl group at C4. With the tert-butyl group locked in the equatorial position, the leaving group at C1 is forced into an axial position. libretexts.orglibretexts.org This axial orientation places it anti-periplanar to the axial β-hydrogens on both C2 and C6. This perfect trans-diaxial alignment allows the E2 reaction to proceed rapidly in the presence of a strong base. libretexts.org
Trans Isomer: In the trans-isomer, the leaving group at C1 is cis to the tert-butyl group at C4. To maintain the bulky tert-butyl group in the equatorial position, the leaving group must occupy an equatorial position as well. libretexts.orgmsu.edu An equatorial leaving group is not anti-periplanar to any β-hydrogens; it is anti to the adjacent carbon-carbon bonds of the ring. For the E2 reaction to occur, the ring would have to flip to a much less stable conformation where the tert-butyl group is axial and the leaving group is axial. The high energy barrier for this conformational change means that the trans-isomer undergoes E2 elimination extremely slowly, if at all. libretexts.orgmsu.edu
This stereoelectronic requirement demonstrates that the anti-periplanar geometry is a more critical factor in determining the reaction pathway than Zaitsev's rule, which predicts the formation of the most substituted alkene. libretexts.orglibretexts.org For instance, in related systems like trans-1-chloro-2-methylcyclohexane, elimination occurs to give the less substituted alkene (3-methylcyclohexene) because only the β-hydrogen leading to that product can achieve a trans-diaxial orientation with the chlorine. libretexts.orgmsu.edu
| Isomer of 1-X-4-tert-butylcyclohexane (X=Leaving Group) | Most Stable Conformation | Orientation of Leaving Group (X) | Trans-diaxial β-H Available? | E2 Reaction Rate |
|---|---|---|---|---|
| Cis | Equatorial t-Bu, Axial X | Axial | Yes (at C2 and C6) | Fast |
| Trans | Equatorial t-Bu, Equatorial X | Equatorial | No | Very Slow / Negligible |
Stereochemical Pathways in Bucherer-Bergs and Strecker Reactions of Related Cyclohexanones
The Bucherer-Bergs and Strecker reactions are fundamental methods for synthesizing α-amino acids from carbonyl compounds. When applied to cyclic ketones like 4-tert-butylcyclohexanone (B146137), the direct precursor to the title compound, these reactions exhibit distinct and predictable stereochemical outcomes. cdnsciencepub.com The differing pathways are a direct result of their respective mechanisms and the steric influence of the conformationally-locking tert-butyl group.
The Bucherer-Bergs reaction involves treating the ketone with ammonium (B1175870) carbonate and sodium cyanide. cdnsciencepub.comnih.gov For 4-tert-butylcyclohexanone, this reaction predominantly yields the α-isomer of the resulting 4-tert-butylcyclohexane-1-spiro-5'-hydantoin. cdnsciencepub.comresearchgate.net In this α-isomer, the tert-butyl group and the 1'-nitrogen atom of the hydantoin (B18101) ring are cis relative to each other. cdnsciencepub.comscite.ai This outcome is generally considered to be the result of thermodynamic control, where the product formed is the more stable isomer. nih.gov The mechanism allows for equilibration, leading to the product where the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position. nih.gov
The Strecker synthesis , in contrast, proceeds by first forming an α-aminonitrile from the ketone, which is then hydrolyzed to the amino acid. masterorganicchemistry.com When applied to 4-tert-butylcyclohexanone, the Strecker route leads to the β-isomer. cdnsciencepub.comresearchgate.net In this isomer, the tert-butyl group and the amino group (and subsequently the 1'-nitrogen in a derived hydantoin) are in a trans relationship. cdnsciencepub.comscite.ai The stereochemical course of the Strecker reaction is dictated by the initial nucleophilic attack of cyanide on the iminium ion intermediate, which occurs from the less hindered face. This kinetic control leads to the trans product. Modified Bucherer-Bergs reactions that utilize carbon disulfide or carbon oxysulfide also produce the trans (β) isomer, similar to the Strecker pathway. cdnsciencepub.comresearchgate.net
These differing stereochemical courses have been confirmed through nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and considerations of steric hindrance. cdnsciencepub.comresearchgate.net The ability to selectively generate either the cis or trans amino acid derivative by choosing the appropriate synthetic route is a key feature of these reactions in the context of substituted cyclohexanones.
| Reaction | Starting Material | Key Reagents | Primary Product | Stereochemical Relationship (t-Bu vs. N-group) |
|---|---|---|---|---|
| Bucherer-Bergs | 4-tert-butylcyclohexanone | (NH₄)₂CO₃, NaCN | α-spirohydantoin | Cis |
| Strecker Synthesis | 4-tert-butylcyclohexanone | NH₃, HCN (or NaCN/NH₄Cl) | β-aminonitrile / β-amino acid | Trans |
Advanced Spectroscopic and Analytical Techniques for Research Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For methyl 4-tert-butylcyclohexane-1-carboxylate, HRMS serves to verify its molecular formula, C₁₂H₂₂O₂.
The theoretical exact mass of the molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This calculated mass is then compared against the experimentally measured mass. A close correlation between the two values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₂ | nih.gov |
In a research setting, an experimentally determined m/z value for the molecular ion [M]⁺ or a common adduct like [M+H]⁺ or [M+Na]⁺ that matches this calculated value would confirm the elemental composition of the synthesized or isolated compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹³C and ¹H NMR provide extensive information about the carbon skeleton, the chemical environment of protons, and the stereochemistry of this compound. The compound exists as two principal diastereomers: cis and trans. The orientation of the bulky tert-butyl and methyl carboxylate groups (axial vs. equatorial) on the cyclohexane (B81311) ring significantly influences the chemical shifts, a phenomenon that is readily studied by NMR.
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift (δ) is indicative of its electronic environment.
Key expected signals in the ¹³C NMR spectrum include:
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, typically appearing in the range of δ 170-180 ppm.
Quaternary Carbons: The quaternary carbon of the tert-butyl group (-C(CH₃)₃) and the methoxy-bearing carbon (-O-CH₃) are also characteristic. The quaternary carbon of the tert-butyl group is expected around δ 32 ppm, while the methoxy (B1213986) carbon (-OCH₃) signal appears further downfield, typically around δ 51 ppm.
Cyclohexane Ring Carbons: The chemical shifts of the six carbons in the cyclohexane ring are sensitive to the stereochemistry (cis/trans isomerism). The carbon atom attached to the ester group (C1) and the carbon attached to the tert-butyl group (C4) are particularly informative.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Ester Carbonyl (C=O) | 170 - 180 | Most downfield signal. |
| Methoxy (-OCH₃) | ~ 51 | Attached to the electronegative oxygen. |
| C4 (Ring, attached to t-Bu) | ~ 47 | Influenced by the bulky substituent. |
| C1 (Ring, attached to COOMe) | ~ 43 | Influenced by the ester group. |
| Quaternary (t-Bu) | ~ 32 | The central carbon of the tert-butyl group. |
| Methyl (t-Bu) | ~ 27 | The three equivalent methyl carbons. |
Note: The table provides estimated values based on typical chemical shifts for similar structural motifs. Precise experimental values for each isomer were not available in the searched literature.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, key signals include:
tert-Butyl Protons: A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing upfield around δ 0.8-0.9 ppm. This signal is a hallmark of the tert-butyl moiety.
Methoxy Protons: A singlet for the three protons of the methyl ester group (-OCH₃), found further downfield around δ 3.6-3.7 ppm due to the deshielding effect of the adjacent oxygen atom.
The large tert-butyl group acts as a "conformational lock," strongly favoring a chair conformation where it occupies an equatorial position to minimize steric strain. This simplifies conformational analysis, as the ring is less likely to undergo rapid chair-flipping.
Table 3: Expected ¹H NMR Signals and Multiplicities
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -C(CH ₃)₃ | 0.8 - 0.9 | Singlet (s) | 9H, characteristic intense signal. |
| -COOCH ₃ | 3.6 - 3.7 | Singlet (s) | 3H, deshielded by oxygen. |
Note: The table provides estimated values. Specific experimental data detailing the exact shifts and coupling constants for the individual cis and trans isomers were not found in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester:
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (ester) stretching vibration. For saturated aliphatic esters, this peak is typically found in the region of 1735-1750 cm⁻¹.
C-O Stretch: A strong absorption band corresponding to the stretching of the C-O single bond of the ester group. This usually appears in the fingerprint region, between 1100 and 1300 cm⁻¹.
sp³ C-H Stretch: Strong absorption bands just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and tert-butyl groups.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
Note: This table lists the expected frequency ranges for the key functional groups. A vapor phase IR spectrum is noted to be available on the SpectraBase database. nih.gov
Chromatographic Methods for Purity and Mixture Analysis in Research
Chromatographic techniques are essential for separating the compound from reaction mixtures, assessing its purity, and analyzing isomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds like this compound.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The retention time is a characteristic property used for identification. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint.
Key fragments observed in the electron ionization (EI) mass spectrum of this compound would likely arise from:
Loss of the methoxy group (-OCH₃): Leading to a peak at m/z 167.
Loss of the entire methoxycarbonyl group (-COOCH₃): Resulting in a fragment at m/z 139.
Fragmentation of the tert-butyl group: Loss of a methyl radical (-CH₃) from the molecular ion is less common, but the tert-butyl cation itself at m/z 57 is often a very prominent peak in compounds containing this moiety.
Data from the NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 57, 142, and 143. nih.gov The peak at m/z 57 corresponds to the stable tert-butyl cation, [C(CH₃)₃]⁺. The Kovats retention index, a standardized measure of retention time, has also been reported for this compound on both standard non-polar and polar GC columns. nih.gov
Table 5: GC-MS Fragmentation and Retention Data
| Parameter | Value | Reference |
|---|---|---|
| Top Peak (m/z) | 57 | nih.gov |
| 2nd Highest Peak (m/z) | 142 | nih.gov |
| 3rd Highest Peak (m/z) | 143 | nih.gov |
| Kovats Index (non-polar) | 1333 - 1397 | nih.gov |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector, it is particularly effective for compounds that absorb ultraviolet light. However, for saturated alicyclic esters like this compound, which lack a strong chromophore, UV detection presents challenges in sensitivity. Direct analysis typically requires detection at low wavelengths (around 200-210 nm), where the ester carbonyl group exhibits weak absorbance.
To achieve separation of such compounds, reverse-phase (RP) HPLC is commonly employed. In this method, a non-polar stationary phase is used with a polar mobile phase. For structurally similar compounds, such as other cyclohexanone (B45756) or cyclohexanecarboxylic acid derivatives, typical mobile phases consist of acetonitrile (B52724) and water mixtures. sielc.comsielc.comsielc.com The addition of an acid, like phosphoric acid or formic acid, can improve peak shape and resolution. sielc.comsielc.comsielc.com
While specific, detailed HPLC-UV application notes for this compound are not extensively published, the conditions used for analogous compounds provide a strong basis for method development. A typical setup would involve a C18 reversed-phase column and a gradient or isocratic elution with an acetonitrile/water mobile phase. nih.gov
Table 1: Illustrative HPLC-UV Method Parameters for Analysis of Alicyclic Esters
| Parameter | Value/Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water sielc.com |
| Detector | UV-Vis Detector |
| Wavelength | ~210 nm |
| Mode | Isocratic or Gradient Elution |
This table represents typical starting conditions for method development for compounds structurally similar to this compound, as specific research data for this exact compound is limited.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally fragile molecules. wikipedia.orgyoutube.com It is particularly useful for determining the molecular weight of a compound with high accuracy. ESI works by creating a fine spray of charged droplets in a high-voltage electric field; as the solvent evaporates, gas-phase ions are produced which are then analyzed by the mass spectrometer. youtube.com
For non-polar, neutral lipids like wax esters, which are structurally related to this compound, ESI-MS detection can be challenging due to the lack of easily ionizable polar groups. nih.gov However, ionization can often be achieved through the formation of adducts with cations like protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). nih.gov The choice of solvent and the presence of additives are critical for successful ionization. For mass spectrometry-compatible liquid chromatography, mobile phase modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid to facilitate ion formation. sielc.comsielc.com
ESI is considered a "soft" ionization technique because it imparts little excess energy to the molecule, resulting in minimal fragmentation and a prominent molecular ion (or, more accurately, a pseudomolecular ion). wikipedia.org This is advantageous for confirming the molecular weight of the intact molecule. For this compound (C₁₂H₂₂O₂), the expected monoisotopic mass is approximately 198.16 g/mol . nih.gov In a positive-ion ESI-MS experiment, one would expect to observe ions corresponding to adducts, as shown in the table below.
Table 2: Predicted Pseudomolecular Ions for this compound in Positive-Ion ESI-MS
| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Protonated Molecule | [C₁₂H₂₂O₂ + H]⁺ | 199.17 |
| Sodiated Adduct | [C₁₂H₂₂O₂ + Na]⁺ | 221.15 |
These values are calculated based on the compound's molecular formula and the mass of the adduct ions. The relative abundance of each adduct can depend on the specific experimental conditions, such as solvent composition and the presence of salts.
While ESI-MS provides clear molecular weight information, it yields limited structural data on its own. wikipedia.org To gain deeper structural insights, it can be coupled with tandem mass spectrometry (MS/MS), where precursor ions are fragmented to reveal information about their substructures. wikipedia.orgnih.gov
Computational Chemistry and Theoretical Studies of Methyl 4 Tert Butylcyclohexane 1 Carboxylate
Computational chemistry provides powerful tools for understanding the three-dimensional structure, stability, and reactivity of molecules like Methyl 4-tert-butylcyclohexane-1-carboxylate. Through methods such as Density Functional Theory and Molecular Mechanics, researchers can predict molecular properties that are difficult or impossible to measure experimentally.
Applications of Methyl 4 Tert Butylcyclohexane 1 Carboxylate in Advanced Organic Synthesis Research
Role as a Key Synthetic Intermediate for Complex Molecules
The structural characteristics of Methyl 4-tert-butylcyclohexane-1-carboxylate, particularly the conformational locking effect of the tert-butyl group, make it an attractive starting material or intermediate in the synthesis of complex molecular architectures. The bulky tert-butyl group preferentially occupies an equatorial position on the cyclohexane (B81311) ring, which restricts conformational flexibility and provides a predictable stereochemical environment for subsequent reactions.
While direct, specific examples of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the utility of the closely related 4-tert-butylcyclohexane scaffold is well-established. For instance, a differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, has been described as a novel chiral synthon and a critical component in the second-generation synthesis of the clinical candidate BMS-986251. researchgate.netnih.gov This highlights the importance of the tert-butylcyclohexane carboxylate framework in constructing intricate and medicinally relevant molecules. The synthesis of such complex molecules often involves multiple, highly controlled steps where the stereochemistry of each reaction is crucial. The predictable conformation of the 4-tert-butylcyclohexyl group can help in achieving the desired stereochemical outcome.
The general synthetic utility of this class of compounds is also evident in patent literature, where derivatives of 4-tert-butylcyclohexanecarboxylic acid are used as intermediates in the synthesis of various pharmaceutically active compounds. For example, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a derivative of the core structure, is an important building block for constructing active drugs.
Design and Synthesis of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, effectively control the stereochemistry of the reaction, and be easily removed under mild conditions.
The rigid and sterically demanding nature of the 4-tert-butylcyclohexyl group makes it a conceptually suitable candidate for a chiral auxiliary. The bulky group can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thereby inducing stereoselectivity. However, based on a comprehensive review of the available scientific literature, there are no prominent, well-documented examples of this compound itself being used as a chiral auxiliary in asymmetric synthesis. While numerous other chiral auxiliaries are well-established and widely used, such as oxazolidinones and camphorsultams, the application of this specific compound for this purpose does not appear to be a mainstream strategy in organic synthesis. Researchers have explored other cyclohexyl-based chiral auxiliaries, but the focus has not been on the 4-tert-butyl substituted carboxylate. researchgate.net
Exploration as a Pharmacophore in Medicinal Chemistry Research
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 4-tert-butylcyclohexyl group, with its lipophilic and sterically defined nature, has been explored as a pharmacophoric element in the design of new therapeutic agents.
The most significant area where this scaffold has been investigated is in the development of inverse agonists for the Retinoic Acid-Related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.govresearchgate.netnih.gov Consequently, inverse agonists of RORγt are being pursued as potential treatments for conditions like psoriasis and rheumatoid arthritis. nih.govnih.gov
The 4-tert-butylcyclohexyl moiety often serves as a hydrophobic anchor that can occupy a lipophilic pocket within the ligand-binding domain (LBD) of the RORγt protein. researchgate.netresearchgate.netmdpi.com Its rigid structure helps to properly orient the rest of the molecule to make key interactions with the receptor that lead to the desired inverse agonist activity.
Structure-activity relationship (SAR) studies are a critical component of drug discovery, where the chemical structure of a compound is systematically modified to understand its effect on biological activity. For derivatives of 4-tert-butylcyclohexane-1-carboxylate, SAR studies have been instrumental, particularly in the context of RORγt inverse agonists.
Research in this area has shown that the 4-tert-butylcyclohexyl group is a key structural feature for achieving high potency. For instance, in the development of a series of RORγt inverse agonists, a related chiral synthon, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, was crucial for generating useful SAR data. researchgate.netnih.gov These studies help in understanding how modifications to the cyclohexane ring, the position and nature of the substituents, and the stereochemistry of the molecule impact its ability to bind to and modulate the activity of RORγt. The insights gained from such SAR studies guide the design of more potent and selective drug candidates. Further SAR studies on other classes of RORγt inverse agonists have also highlighted the importance of a bulky, hydrophobic group, a role often filled by the tert-butylcyclohexyl moiety, in occupying a specific hydrophobic pocket in the receptor's ligand-binding domain. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is used to predict how a ligand, such as a derivative of this compound, will bind to the active site of a protein.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NMR to infer axial/equatorial substituent orientations. NOESY can confirm spatial proximity of protons in specific conformers .
- X-ray Crystallography : Use programs like SHELX for structure refinement. The tert-butyl group’s bulk often stabilizes chair conformations, simplifying electron density maps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
How does the tert-butyl group influence the cyclohexane ring’s conformation?
Basic Analysis :
The tert-butyl group adopts an equatorial position in the chair conformation to minimize 1,3-diaxial steric strain. This preference can be quantified using Cremer-Pople puckering coordinates to describe ring distortion .
Advanced Research :
Incorporate crystallographic data to analyze puckering amplitudes (e.g., , ) and compare with substituted analogs. Molecular dynamics simulations can model conformational flexibility under varying conditions (e.g., solvent effects) .
What are the common reactivity pathways for the ester functional group in this compound?
Q. Methodological Answer :
- Hydrolysis : Acidic or basic conditions cleave the ester. For example, NaOH/water yields the carboxylic acid, while HO/ethanol produces the acid and methanol .
- Transesterification : React with excess alcohol (e.g., ethanol) and a catalyst (e.g., TsOH) to swap ester groups. Monitor via C NMR for carbonyl shifts .
- Nucleophilic Substitution : The ester’s carbonyl can undergo Grignard or organozinc reactions to form ketones or alcohols .
How do researchers ensure purity and structural fidelity during characterization?
Q. Key Techniques :
- Chromatography : GC-MS or HPLC with UV detection to assess purity (>98% by GC) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHO) .
What mechanistic insights explain substitution reactions involving this compound?
Advanced Analysis :
In reactions like hydrochlorination (e.g., converting cyclohexene derivatives to chlorides), the tert-butyl group’s steric bulk may favor an S1 mechanism due to carbocation stabilization. Kinetic studies (e.g., rate vs. nucleophile concentration) and isotopic labeling (e.g., O in esters) can elucidate pathways .
How does this compound’s reactivity compare to its formyl or carboxylic acid analogs?
Q. Comparative Study :
- Formyl Analog : The aldehyde group in Methyl 4-formylcyclohexanecarboxylate undergoes nucleophilic additions (e.g., Grignard), while the ester is less electrophilic.
- Carboxylic Acid Analog : The acid is more reactive in coupling reactions (e.g., peptide synthesis) but requires protection strategies .
What role does this compound play in multi-step synthetic routes?
Application Example :
It serves as a precursor for chiral auxiliaries or ligands. For example:
Reduction : LiAlH reduces the ester to a hydroxymethyl group.
Oxidation : CrO/HSO oxidizes the tert-butyl-substituted cyclohexane to a ketone for further functionalization .
How is X-ray crystallography applied to resolve structural ambiguities?
Q. Advanced Methodology :
- Data Collection : Use high-resolution synchrotron radiation for twinned crystals.
- Refinement in SHELX : Apply TWIN and BASF commands to model disorder. The tert-butyl group’s rigidity aids in electron density interpretation .
What protocols ensure safety in air-sensitive reactions involving this compound?
Q. Best Practices :
- Inert Atmosphere : Use Schlenk lines or gloveboxes with O/moisture sensors.
- Reaction Monitoring : In situ IR or Raman spectroscopy minimizes exposure during sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
